
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide, also known as CPNP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPNP is a member of the amide class of compounds and has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is complex and not fully understood. However, it is believed that the compound acts by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and altered reward processing. These effects make N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide a promising candidate for use in various laboratory experiments aimed at studying the role of dopamine in various physiological and behavioral processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in laboratory experiments is its selectivity for the dopamine transporter. This allows researchers to selectively manipulate dopamine levels in the brain without affecting other neurotransmitter systems. However, one of the limitations of using N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is its potential for off-target effects, which can complicate data interpretation and analysis.
Orientations Futures
There are many potential future directions for research involving N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide. One promising avenue of research is the use of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide in the study of addiction and other psychiatric disorders, as dopamine has been implicated in the development and maintenance of these conditions. Additionally, further research is needed to better understand the mechanism of action of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide and its potential for off-target effects.
Méthodes De Synthèse
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is typically synthesized through a multi-step process that involves the reaction of 3-methylbenzylamine with a series of reagents, including acetic anhydride, sodium cyanide, and lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.
Applications De Recherche Scientifique
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the primary uses of N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide is as a selective inhibitor of the dopamine transporter, a protein that plays a critical role in the regulation of dopamine levels in the brain. By selectively inhibiting the dopamine transporter, N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide can be used to study the effects of dopamine on various physiological and behavioral processes.
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-6-5-7-14(12-13)16(8-3-4-9-16)15(19)18(2)11-10-17/h5-7,12H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYHEYDCJWBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)C(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-1-(3-methylphenyl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

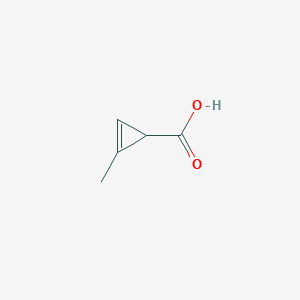
![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)
![N-[3-(2-Phenylimidazol-1-YL)propyl]furan-2-carboxamide](/img/structure/B2989739.png)
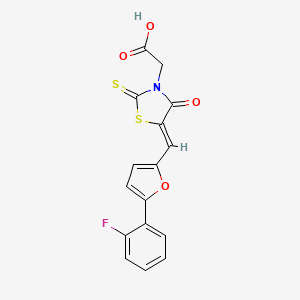

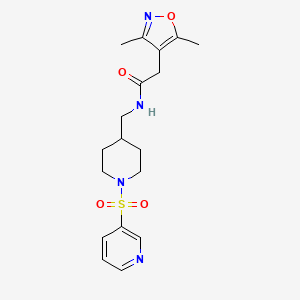
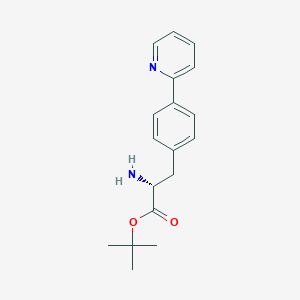
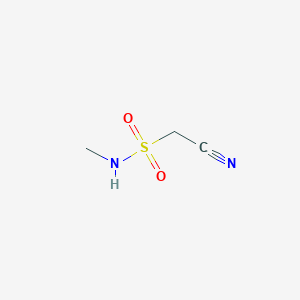
![N-[4-[3-(2-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2989749.png)

![1-Methyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2989751.png)
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![3-[(4-Methoxyphenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2989753.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)